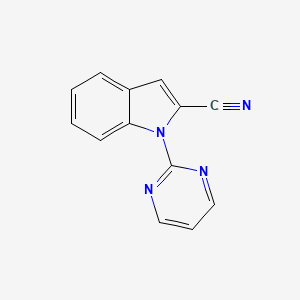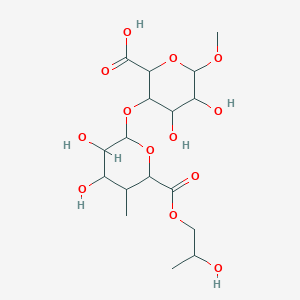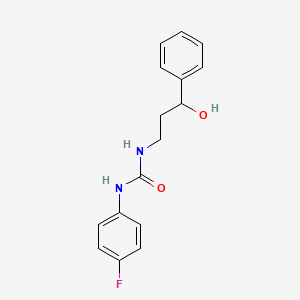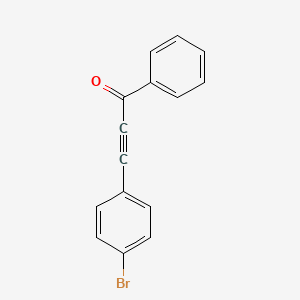
2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- is an organic compound with the molecular formula C15H9BrO It is a member of the propargyl ketone family, characterized by the presence of a triple bond between the second and third carbon atoms and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- typically involves the reaction of 4-bromobenzaldehyde with phenylacetylene in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for better control of reaction conditions and higher yields. The purification process involves crystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Formation of 4-bromobenzoic acid and phenylacetic acid.
Reduction: Formation of 3-(4-bromophenyl)-1-phenylpropene or 3-(4-bromophenyl)-1-phenylpropane.
Substitution: Formation of 3-(4-methoxyphenyl)-1-phenyl-2-propyn-1-one or similar derivatives.
Aplicaciones Científicas De Investigación
2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s triple bond and bromine atom play crucial roles in its reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propyn-1-one, 3-(4-bromophenyl)-1-(4-methylphenyl)
- 2-Propyn-1-one, 3-(4-bromophenyl)-1-(4-methoxyphenyl)
- 2-Propyn-1-one, 1-(3-bromophenyl)-3-(4-bromophenyl)
Uniqueness
2-Propyn-1-one, 3-(4-bromophenyl)-1-phenyl- is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenyl group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications. The presence of the bromine atom allows for further functionalization, enhancing its versatility in synthetic chemistry.
Propiedades
Número CAS |
39833-48-2 |
|---|---|
Fórmula molecular |
C15H9BrO |
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H9BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H |
Clave InChI |
CWKCHZKLKINTKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


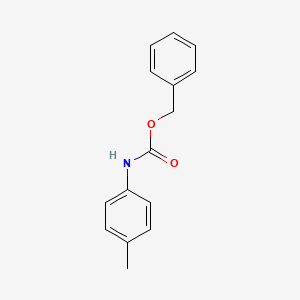
![2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B14125581.png)
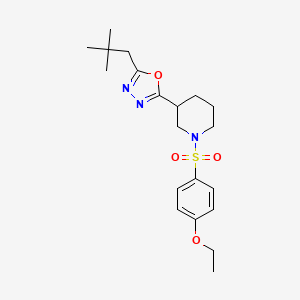
![3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole](/img/structure/B14125603.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125616.png)

![N-(2-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125628.png)
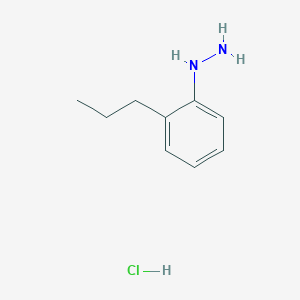
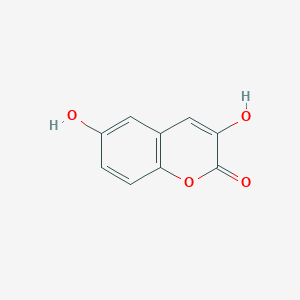
![(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethylpyrimidin-5-yl)(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B14125653.png)
![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14125656.png)
